3-Fluoro-5-iodo-2-methylpyridine
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Overview
Description
3-Fluoro-5-iodo-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of fluorine and iodine atoms attached to a pyridine ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-2-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 2-methylpyridine, followed by selective fluorination and iodination. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution pattern on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-2-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like iodine monochloride or bromine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-Fluoro-5-iodo-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities and as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-iodo-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Ethynyl-3-fluoro-5-methylpyridine
Uniqueness
3-Fluoro-5-iodo-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H5FIN |
---|---|
Molecular Weight |
237.01 g/mol |
IUPAC Name |
3-fluoro-5-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H5FIN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 |
InChI Key |
UCBMLZDQTODYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)I)F |
Origin of Product |
United States |
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